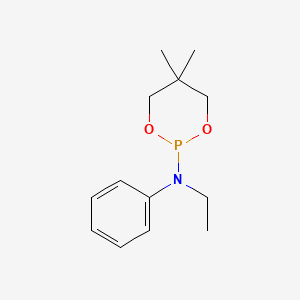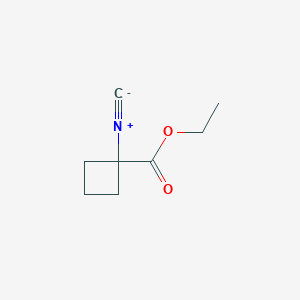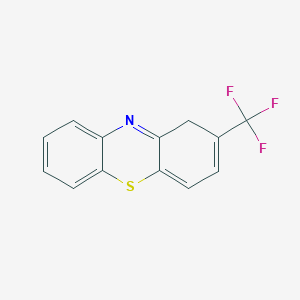
N-tert-butylprop-2-enamide;prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-tert-butylprop-2-enamide and prop-2-enoic acid are organic compounds with significant applications in various fields. N-tert-butylprop-2-enamide is an amide derivative, while prop-2-enoic acid, also known as acrylic acid, is a carboxylic acid. These compounds are known for their reactivity and versatility in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-tert-butylprop-2-enamide can be synthesized through the reaction of nitriles with tert-butyl benzoate, catalyzed by zinc perchlorate hexahydrate (Zn(ClO4)2·6H2O) under solvent-free conditions at 50°C . Another method involves the reaction of di-tert-butyl dicarbonate with nitriles, catalyzed by copper(II) triflate (Cu(OTf)2) at room temperature .
Prop-2-enoic acid is typically produced via the oxidation of propylene, using catalysts such as molybdenum and vanadium oxides. This process is carried out at high temperatures and pressures to achieve high yields.
Industrial Production Methods
The industrial production of N-tert-butylprop-2-enamide often involves the Ritter reaction, where nitriles react with tert-butanol in the presence of acids . For prop-2-enoic acid, the most common industrial method is the catalytic oxidation of propylene, which is efficient and scalable.
Análisis De Reacciones Químicas
Types of Reactions
N-tert-butylprop-2-enamide undergoes various reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Can be reduced to form amines.
Substitution: Can participate in nucleophilic substitution reactions.
Prop-2-enoic acid is highly reactive and can undergo:
Polymerization: Forms polyacrylic acid, a useful polymer.
Esterification: Reacts with alcohols to form esters.
Addition Reactions: Can undergo addition reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Conditions often involve bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted amides and esters.
Aplicaciones Científicas De Investigación
N-tert-butylprop-2-enamide and prop-2-enoic acid have diverse applications in scientific research:
Chemistry: Used as intermediates in organic synthesis and polymer chemistry.
Medicine: Prop-2-enoic acid derivatives are used in the formulation of pharmaceuticals and as monomers in drug delivery systems.
Industry: Both compounds are used in the production of polymers, resins, and coatings.
Mecanismo De Acción
The mechanism of action for N-tert-butylprop-2-enamide involves its reactivity as an amide, participating in various nucleophilic and electrophilic reactions. It can form hydrogen bonds and interact with biological molecules, making it useful in drug design.
Prop-2-enoic acid acts primarily through its carboxylic acid group, participating in polymerization and esterification reactions. Its ability to form strong hydrogen bonds and its reactivity with nucleophiles make it a versatile compound in various applications.
Comparación Con Compuestos Similares
Similar Compounds
N-tert-butylacetamide: Similar in structure but with an acetyl group instead of a prop-2-enamide group.
Propionic acid: Similar to prop-2-enoic acid but with a saturated carbon chain.
Uniqueness
N-tert-butylprop-2-enamide is unique due to its tert-butyl group, which provides steric hindrance and affects its reactivity. Prop-2-enoic acid is unique for its ability to polymerize and form a wide range of derivatives, making it highly valuable in industrial applications.
Propiedades
Número CAS |
101550-37-2 |
|---|---|
Fórmula molecular |
C10H17NO3 |
Peso molecular |
199.25 g/mol |
Nombre IUPAC |
N-tert-butylprop-2-enamide;prop-2-enoic acid |
InChI |
InChI=1S/C7H13NO.C3H4O2/c1-5-6(9)8-7(2,3)4;1-2-3(4)5/h5H,1H2,2-4H3,(H,8,9);2H,1H2,(H,4,5) |
Clave InChI |
CPYYIXVRFJAIFK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NC(=O)C=C.C=CC(=O)O |
Números CAS relacionados |
101550-37-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



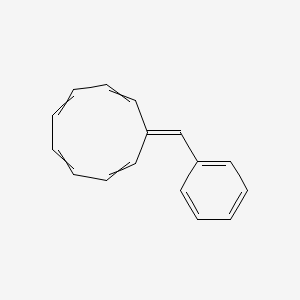
![[(Chlorostannanetriyl)tris(methylene)]tris[dimethyl(phenyl)silane]](/img/structure/B14326888.png)

![Dimethyl 5,5'-[1,4-phenylenebis(oxy)]dipentanoate](/img/structure/B14326899.png)
![Propan-2-yl 2-({ethoxy[(3-methylbutyl)amino]phosphoryl}oxy)benzoate](/img/structure/B14326903.png)
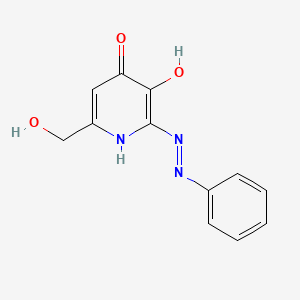
![1,1'-[Methylenedi(4,1-phenylene)]bis(3,4-dimethylidenepyrrolidine)](/img/structure/B14326920.png)
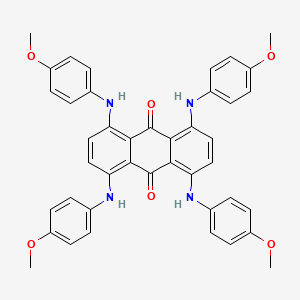
silane](/img/structure/B14326938.png)
![3,3'-[Octane-1,8-diylbis(oxy)]dibenzoyl chloride](/img/structure/B14326945.png)
